molecular formula C12H9NO4 B1269873 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde CAS No. 425645-31-4

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Cat. No.: B1269873
CAS No.: 425645-31-4
M. Wt: 231.2 g/mol
InChI Key: UAAULAKHYRANRB-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-methyl-2-nitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with furfural under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired furan derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-(4-Methyl-2-nitrophenyl)-2-furancarboxylic acid.

    Reduction: 5-(4-Methyl-2-aminophenyl)-2-furaldehyde.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other furan derivatives.

Biology and Medicine: This compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their activity against various bacterial strains, including Mycobacterium tuberculosis. The ability to interfere with iron homeostasis in bacteria makes it a promising candidate for the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various applications.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its derivatives involves the inhibition of key enzymes and pathways in bacterial cells. For instance, its ability to interfere with iron acquisition in Mycobacterium tuberculosis is crucial for its antimicrobial activity. The compound binds to iron-binding proteins, disrupting the iron homeostasis and leading to bacterial cell death .

Comparison with Similar Compounds

  • 5-(4-Nitrophenyl)-2-furaldehyde
  • 5-(4-Methylphenyl)-2-furaldehyde
  • 5-(4-Methyl-2-aminophenyl)-2-furaldehyde

Comparison: Compared to 5-(4-Nitrophenyl)-2-furaldehyde, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde has an additional methyl group, which can influence its reactivity and biological activity. The presence of the nitro group in both compounds contributes to their potential as antimicrobial agents. the methyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

Properties

IUPAC Name

5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAULAKHYRANRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358314
Record name 5-(4-methyl-2-nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425645-31-4
Record name 5-(4-methyl-2-nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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